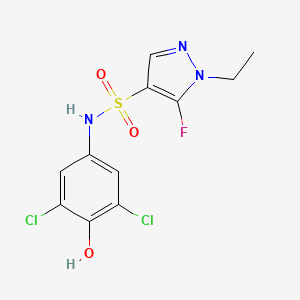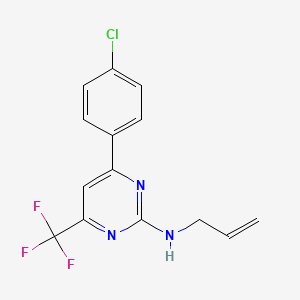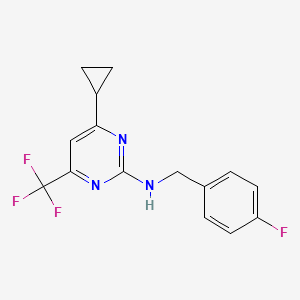![molecular formula C19H27N3O4S B10912898 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate](/img/structure/B10912898.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYPHENETHYL)-3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound that features a combination of aromatic, amine, and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multiple steps:
Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of the 3,4-dimethoxyphenethylamine intermediate. This can be achieved through the reduction of the corresponding nitrostyrene derivative using a reducing agent such as lithium aluminum hydride.
Formation of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring. This can be accomplished through a cyclization reaction involving the phenethylamine intermediate and a suitable diketone, such as succinic anhydride, under acidic conditions.
Introduction of the Sulfanyl Group: The final step involves the introduction of the sulfanyl group. This can be achieved through the reaction of the pyrrolidine intermediate with an ethylamino(ethylimino)methyl sulfide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENETHYL)-3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENETHYL)-3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOPYRROLIDINE: Lacks the sulfanyl and ethylamino(ethylimino)methyl groups, resulting in different reactivity and applications.
3,4-DIMETHOXYPHENETHYLAMINE: Lacks the pyrrolidine ring and sulfanyl group, leading to different pharmacological properties.
1-(3,4-DIMETHOXYPHENETHYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE: Similar structure but with methyl groups instead of ethyl groups, affecting its chemical behavior and applications.
Uniqueness
1-(3,4-DIMETHOXYPHENETHYL)-3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the sulfanyl and ethylamino(ethylimino)methyl groups distinguishes it from other similar compounds, providing unique opportunities for research and development.
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
InChI |
InChI=1S/C19H27N3O4S/c1-5-20-19(21-6-2)27-16-12-17(23)22(18(16)24)10-9-13-7-8-14(25-3)15(11-13)26-4/h7-8,11,16H,5-6,9-10,12H2,1-4H3,(H,20,21) |
InChI Key |
KLMLOPZVOIUQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10912822.png)
![4-bromo-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10912827.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10912830.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B10912836.png)


![3-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B10912848.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912850.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10912861.png)
![3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912878.png)
![5-(4-bromophenyl)-4-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10912888.png)



